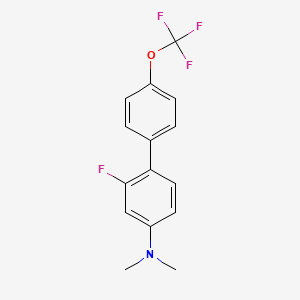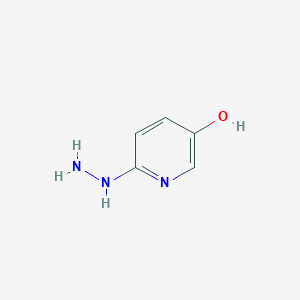![molecular formula C30H50O B14060933 (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. . This compound is a sterol, which is a subgroup of steroids and an important class of organic molecules found in the cell membranes of animals, fungi, and plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zymosterol can be synthesized through a series of chemical reactions starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, zymosterol can be produced through the fermentation of yeast. The yeast cells are cultured under controlled conditions, and the zymosterol is extracted and purified from the yeast biomass. This method is advantageous because it allows for the large-scale production of zymosterol using renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions
Zymosterol undergoes various types of chemical reactions, including:
Oxidation: Zymosterol can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in zymosterol.
Substitution: Substitution reactions can introduce new functional groups into the zymosterol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zymosterol can produce oxysterols, which are important intermediates in the biosynthesis of other sterols and steroids .
Wissenschaftliche Forschungsanwendungen
Zymosterol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of zymosterol involves its interaction with cell membranes. Zymosterol is a precursor in the biosynthesis of cholesterol, and it plays a crucial role in maintaining the integrity and fluidity of cell membranes. The molecular targets of zymosterol include enzymes involved in the sterol biosynthesis pathway, such as sterol Δ24-reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to zymosterol include:
Cholesterol: A well-known sterol found in animal cell membranes.
Lanosterol: A precursor to cholesterol and other sterols.
Ergosterol: A sterol found in fungi and a precursor to vitamin D2.
Uniqueness
Zymosterol is unique in its specific structure and its role as an intermediate in the biosynthesis of cholesterol. Unlike cholesterol, which is the end product, zymosterol is a precursor that undergoes further enzymatic modifications to produce cholesterol and other sterols .
Eigenschaften
Molekularformel |
C30H50O |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
CAHGCLMLTWQZNJ-CJCXBBMPSA-N |
Isomerische SMILES |
CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


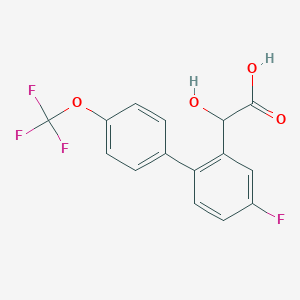
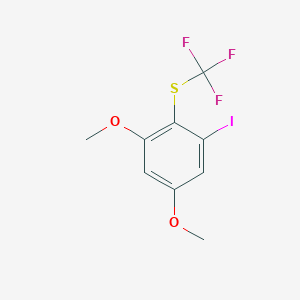
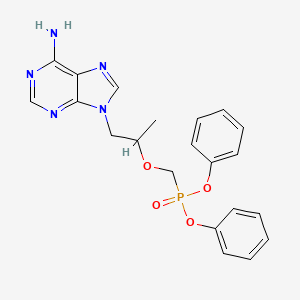
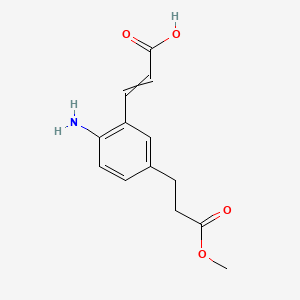

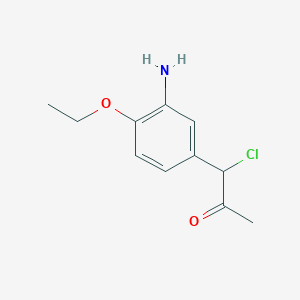

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)

